molecular formula C9H6BrNO B1265535 5-Bromo-1H-indole-3-carbaldehyde CAS No. 877-03-2

5-Bromo-1H-indole-3-carbaldehyde

Cat. No. B1265535
CAS RN: 877-03-2
M. Wt: 224.05 g/mol
InChI Key: PEENKJZANBYXNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-1H-indole-3-carbaldehyde involves various strategies, focusing on the functionalization of the indole core and the introduction of the bromine atom and carbaldehyde group. A common approach includes halogenation to introduce the bromine atom, followed by formylation to incorporate the carbaldehyde group. These steps can be performed through conventional organic synthesis techniques or by employing catalytic methods for higher efficiency and selectivity (Barakat et al., 2017).

Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-indole-3-carbaldehyde has been characterized through X-ray crystallography, revealing details about its geometric parameters and intermolecular interactions. The presence of the bromine atom and carbaldehyde group significantly influences the molecule's electronic distribution and reactivity. Studies using Hirshfeld surface analysis have provided insights into the intermolecular interactions, highlighting the role of hydrogen bonding in the crystal packing of this compound (Barakat et al., 2017).

Chemical Reactions and Properties

5-Bromo-1H-indole-3-carbaldehyde participates in various chemical reactions, serving as a precursor for the synthesis of a wide range of heterocyclic compounds. It undergoes nucleophilic substitution reactions, condensation with amines, and cycloaddition reactions, among others, to produce novel organic molecules with potential applications in drug discovery and material science. The bromine atom and carbaldehyde group play crucial roles in these reactions, offering sites for chemical transformations (Vikrishchuk et al., 2019).

Scientific Research Applications

5-Bromo-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde , which is an essential and efficient chemical precursor for generating biologically active structures . Here are some applications based on the available information:

  • Multicomponent Reactions (MCRs)

    • Field : Organic Chemistry .
    • Application : 1H-Indole-3-carbaldehyde and its derivatives, including 5-Bromo-1H-indole-3-carbaldehyde, are used in Multicomponent Reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
    • Method : The method decreases the deployment of solvents and energy essential for the purification of intermediates. In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
    • Results : The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions. Besides, they could be considered as a paradigm of a natural assembly method such as prebiotic evolution .
  • Synthesis of Biologically Active Structures

    • Field : Medicinal and Pharmaceutical Chemistry .
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
    • Method : The inherent functional groups (CO) of these compounds can undergo C–C and C–N coupling reactions and reductions easily .
    • Results : The strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
  • Preparation of Curcumin Derivatives

    • Field : Medicinal Chemistry .
    • Application : 5-Bromo-1H-indole-3-carbaldehyde is used as a reactant in the preparation of curcumin derivatives . These derivatives have shown potential as anti-proliferative and anti-inflammatory agents .
    • Method : The synthesis of these derivatives typically involves the reaction of 5-Bromo-1H-indole-3-carbaldehyde with other reagents under specific conditions .
    • Results : The resulting curcumin derivatives have shown promising results in preclinical studies for their anti-proliferative and anti-inflammatory properties .
  • Synthesis of Stilbenophanes

    • Field : Organic Chemistry .
    • Application : 5-Bromo-1H-indole-3-carbaldehyde is used in the synthesis of para-para stilbenophanes by McMurry coupling .
    • Method : The McMurry coupling is a chemical reaction where two carbonyl groups are coupled in the presence of a titanium or other transition metal complex to give a compound with a double bond .
    • Results : The resulting stilbenophanes have various applications in materials science and medicinal chemistry .
  • Antifungal Properties

    • Field : Biological Sciences .
    • Application : Indole-3-carbaldehyde, a related compound to 5-Bromo-1H-indole-3-carbaldehyde, has shown antifungal properties . It could be speculated that 5-Bromo-1H-indole-3-carbaldehyde might have similar properties.
    • Method : The antifungal properties are typically studied using in vitro assays .
    • Results : The compound has shown to provide protection from chytridiomycosis in amphibian species which carry Janthinobacterium lividum on their skin .
  • Preparation of Dibenzylideneacetone Derivatives
    • Field : Organic Chemistry .
    • Application : 5-Bromo-1H-indole-3-carbaldehyde is used as a reactant in the stereoselective synthesis of dibenzylideneacetone derivatives .
    • Method : The synthesis of these derivatives typically involves the reaction of 5-Bromo-1H-indole-3-carbaldehyde with other reagents under specific conditions .
    • Results : The resulting dibenzylideneacetone derivatives have various applications in materials science and medicinal chemistry .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1H-Indole-3-carbaldehyde and its derivatives have attracted increasing attention in recent years due to their role in the synthesis of biologically active structures . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

5-bromo-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEENKJZANBYXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236562
Record name 5-Bromoindole-3-carbaldehyde
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Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-indole-3-carbaldehyde

CAS RN

877-03-2
Record name 5-Bromoindole-3-carboxaldehyde
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Record name 5-Bromoindole-3-carbaldehyde
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Record name 5-Bromoindole-3-carbaldehyde
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Record name 5-bromoindole-3-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of phosphorous oxychloride (26.1 g) and dry dimethylformamide (50.9 ml), cooled to -10° C., was added 5-bromoindole (30 g) in portions. The reaction mixture was stirred at 10° C. for 1 hr. and at 35° C. for 1 hr. Ice (100 g) was added to the reaction mixture, followed by sodium hydroxide solution (50 ml). The mixture was heated on a steam bath for one-half hour. The precipitate was collected and recrystallized from ethanol to give 35.5 g (97.7%) of product.
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
50.9 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
97.7%

Synthesis routes and methods II

Procedure details

Dry DMF (7.5 ml) is cooled to 0° C. and treated dropwise with POCl3 (3.66 ml, 40 mmol). After stirring at this temperature for 15 min, a solution of 5-bromo-1H-indole (784 mg, 4 mmol) in dry DMF (2 ml) is added and the reaction mixture is allowed to warm to rt within 1 h. Stirring is continued at 40° C. for an additional hour, then the reaction mixture is cooled to rt and poured onto ice. Aqueous NaOH solution is added to neutralize the acidic solution, adjusting to pH 6. After stirring overnight at rt, the precipitate was collected by filtration, washed with water and dried under high vacuum to give pure subtitle compound (932 mg) as a beige solid in quantitative yield.
Name
Quantity
3.66 mL
Type
reactant
Reaction Step One
Quantity
784 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
HM Ali, SN Abdul Halim, SW Ng - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The Cu atom in the title compound, [Cu(C16H10BrN4O3)2(C3H7NO)2], lies on a special position of \overline{1} site symmetry in a grossly elongated CuN2O4 octahedral geometry [Cu⋯…
Number of citations: 1 scripts.iucr.org
A Barakat, SM Soliman, HA Ghabbour, M Ali… - Journal of Molecular …, 2017 - Elsevier
… Condensation reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions furnished the formation of 5-((5-…
Number of citations: 18 www.sciencedirect.com
S Petit, Y Duroc, V Larue, C Giglione… - ChemMedChem …, 2009 - Wiley Online Library
SAR by NMR: A series of indole compounds derived from 5‐bromo‐1H‐indole‐3‐acetohydroxamic acid were synthesized. Their inhibitory activities were evaluated against purified …
HM Ali, SN Abdul Halim, NH Lajis… - … Section E: Structure …, 2005 - scripts.iucr.org
In the title molecule, C14H10BrN3OS, the indole moiety is twisted by 36.0 (2) with respect to the disordered thienyl group and the nitrogen-bound H atoms interact with the amide O …
Number of citations: 6 scripts.iucr.org
HM Ali, SN Abdul Halim, SW Ng - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone hemihydrate … 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone hemihydrate … 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone …
Number of citations: 6 scripts.iucr.org
MR Rizal, HM Ali, SW Ng - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the essentially planar title molecule, C10H9BrN4S, the C=N double bond is in a trans configuration. In the crystal structure, the S atom acts as a hydrogen-bond acceptor for the …
Number of citations: 5 scripts.iucr.org
HM Ali, SN Abdul Halim, SW Ng - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
5-Bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone … 5-Bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone … Molecules of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylylhydrazone …
Number of citations: 2 scripts.iucr.org
GG Reddy, CVR Reddy, PK Dubey - 2019 - nopr.niscpr.res.in
… Typically, 5-bromo-1H-indole-3-carbaldehyde 1a was chosen as the representative example in the present work with the intention of replacing, eventually, its bromo group with the …
Number of citations: 0 nopr.niscpr.res.in
G Mohammadi Ziarani, S Hasani, F Mohajer… - Topics in Current …, 2022 - Springer
… 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione indole 47 was synthesized by the reaction of 5-bromo-1H-indole-3-carbaldehyde 1 and 1,3-…
Number of citations: 1 link.springer.com
HM Ali, SN Abdul Halim, SW Ng - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
(IUCr) Bis[5-bromo-1H-indole-3-carbaldehyde (2-nitrobenzoyl)hydrazonato-κ2N,O]bis(pyridine-κN)nickel(II) pyridine disolvate … Bis[5-bromo-1H-indole-3-carbaldehyde (2-nitrobenzoyl)hydrazonato …
Number of citations: 2 scripts.iucr.org

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